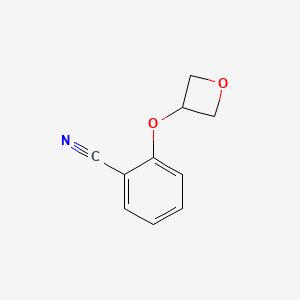![molecular formula C10H16ClN3OS B1407490 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride CAS No. 1417575-71-3](/img/structure/B1407490.png)
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride
Vue d'ensemble
Description
“N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . The exact synthesis process for “this compound” is not available in the retrieved data.Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactivity of the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions . The specific chemical reactions involving “this compound” are not available in the retrieved data.Applications De Recherche Scientifique
Thyrotropin-Releasing Hormone Mimetics
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is related to compounds studied for their potential as orally effective thyrotropin-releasing hormone (TRH) mimetics. These compounds, including variants like rovatirelin hydrate, have shown promise in penetrating the brain and demonstrating central nervous system effects. Such compounds could be clinically significant for addressing issues related to the thyroid and related hormonal imbalances (Kobayashi et al., 2018).
Organocatalysts
Compounds structurally related to this compound have been evaluated as potential organocatalysts. Studies have explored their effectiveness in various chemical reactions, highlighting their potential utility in asymmetric synthesis and pharmaceutical manufacturing (Panov et al., 2011).
Crystal Structure Analysis
Crystal structure analysis of related compounds has been conducted to understand their molecular configurations better. This research is fundamental in drug design and molecular biology, providing insights into the molecular interactions and stability of these compounds (Benedetti et al., 1976).
Synthesis and Characterization
Research has focused on the improved synthesis and characterization of L-prolinamide, a related compound. This research is crucial for developing more efficient and cost-effective methods of producing these compounds, which could have significant implications for their practical application (Lan-xiang, 2008).
Anticancer Activities
Studies have been conducted on the anticancer activities of prolinamides, indicating their potential as therapeutic agents. These investigations have included synthesis, structural analysis, and evaluation of their efficacy against various cancer cell lines, providing a basis for future drug development (Osinubi et al., 2020).
Ionic Liquid Catalysis
This compound related compounds have been used in developing new types of ionic liquids for catalysis. Such ionic liquids have been found effective in catalyzing various chemical reactions, highlighting their potential in green chemistry and sustainable industrial processes (Yadav & Singh, 2016).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the cortisone reductase (11β-HSD1) enzyme .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound induces various molecular and cellular effects .
Propriétés
IUPAC Name |
(2S)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-13-8(6-15-7)5-12-10(14)9-3-2-4-11-9;/h6,9,11H,2-5H2,1H3,(H,12,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVAVKYINRDTC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CNC(=O)[C@@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
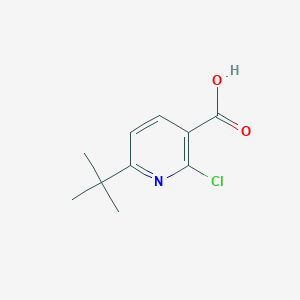
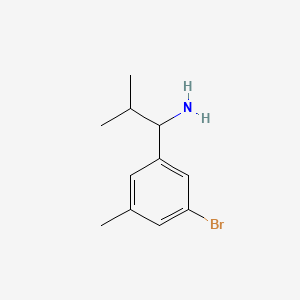

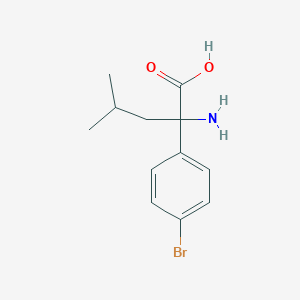
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
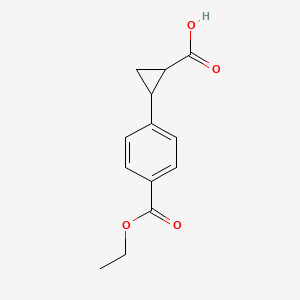
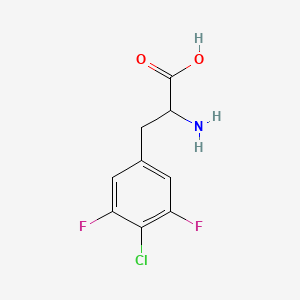

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
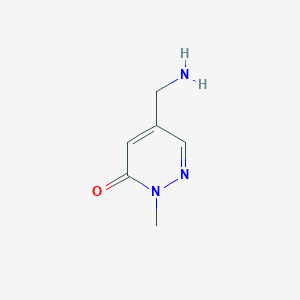
amine](/img/structure/B1407427.png)

